molecular formula C8H6N2O B115817 1H-Benzo[d]imidazole-4-carbaldehyde CAS No. 144876-36-8

1H-Benzo[d]imidazole-4-carbaldehyde

Cat. No.: B115817
CAS No.: 144876-36-8
M. Wt: 146.15 g/mol
InChI Key: UNGJRTXGRUDJGM-UHFFFAOYSA-N
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Description

1H-Benzo[d]imidazole-4-carbaldehyde is a heterocyclic compound that features a benzimidazole core with an aldehyde functional group at the 4-position. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Biochemical Analysis

Biochemical Properties

1H-Benzo[d]imidazole-4-carbaldehyde has been found to interact with various enzymes and proteins. For instance, it has been shown to undergo reductive amination with the amine in the presence of sodium borohydride to form secondary amines . This suggests that this compound could potentially interact with enzymes involved in reductive amination reactions.

Cellular Effects

Derivatives of 1H-benzo[d]imidazole have been tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity . This suggests that this compound may also have antimicrobial properties.

Molecular Mechanism

It is known that imidazole derivatives can interact with various biomolecules through hydrogen bonding . This could potentially influence enzyme activity, gene expression, and other cellular processes.

Temporal Effects in Laboratory Settings

It is known that imidazole derivatives can be stable under certain conditions

Metabolic Pathways

Imidazole derivatives are known to be involved in various biochemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo[d]imidazole-4-carbaldehyde typically involves the cyclization of o-phenylenediamine with formic acid or its derivatives. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions to yield the benzimidazole core, followed by formylation at the 4-position using Vilsmeier-Haack reaction conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzo[d]imidazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

1H-Benzo[d]imidazole-4-carbaldehyde can be compared with other benzimidazole derivatives:

Properties

IUPAC Name

1H-benzimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-4-6-2-1-3-7-8(6)10-5-9-7/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGJRTXGRUDJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627406
Record name 1H-Benzimidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144876-36-8
Record name 1H-Benzimidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,3-benzodiazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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